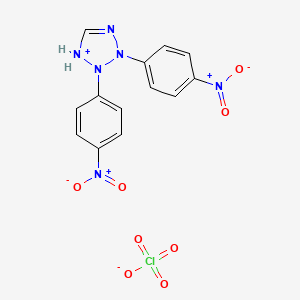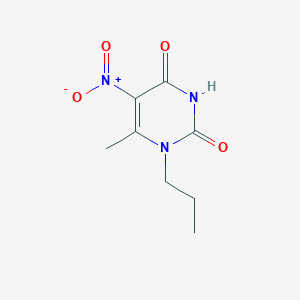
2,3-Bis(4-nitrophenyl)-2,3-dihydro-1H-tetrazol-1-ium perchlorate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3-Bis(4-nitrophenyl)-2,3-dihydro-1H-tetrazol-1-ium perchlorate is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a tetrazolium core with two 4-nitrophenyl groups attached, making it a subject of interest in both organic chemistry and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Bis(4-nitrophenyl)-2,3-dihydro-1H-tetrazol-1-ium perchlorate typically involves the reaction of 4-nitrobenzyl chloride with sodium azide to form the corresponding azide intermediate. This intermediate then undergoes a cycloaddition reaction with another equivalent of 4-nitrobenzyl chloride under controlled conditions to form the tetrazolium ring. The final step involves the addition of perchloric acid to yield the perchlorate salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2,3-Bis(4-nitrophenyl)-2,3-dihydro-1H-tetrazol-1-ium perchlorate can undergo various chemical reactions, including:
Oxidation: The nitrophenyl groups can be oxidized to form nitro derivatives.
Reduction: The nitro groups can be reduced to amines under suitable conditions.
Substitution: The tetrazolium ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can react with the tetrazolium ring under basic conditions.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted tetrazolium compounds.
Wissenschaftliche Forschungsanwendungen
2,3-Bis(4-nitrophenyl)-2,3-dihydro-1H-tetrazol-1-ium perchlorate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other complex molecules.
Biology: Employed in biochemical assays to study enzyme activities and cellular processes.
Medicine: Investigated for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the development of advanced materials and as a component in certain industrial processes.
Wirkmechanismus
The mechanism of action of 2,3-Bis(4-nitrophenyl)-2,3-dihydro-1H-tetrazol-1-ium perchlorate involves its interaction with specific molecular targets. The nitrophenyl groups can participate in electron transfer reactions, while the tetrazolium ring can interact with nucleophilic sites in biological molecules. These interactions can modulate enzyme activities and affect cellular pathways, making the compound useful in various biochemical applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,3-Bis(4-nitrophenyl)-2H-tetrazolium chloride
- 2,3-Bis(4-nitrophenyl)-2H-tetrazolium bromide
- 2,3-Bis(4-nitrophenyl)-2H-tetrazolium iodide
Uniqueness
2,3-Bis(4-nitrophenyl)-2,3-dihydro-1H-tetrazol-1-ium perchlorate is unique due to its perchlorate anion, which can influence its solubility and reactivity compared to other similar compounds. This uniqueness can be leveraged in specific applications where the perchlorate anion’s properties are advantageous.
Eigenschaften
CAS-Nummer |
376353-97-8 |
|---|---|
Molekularformel |
C13H11ClN6O8 |
Molekulargewicht |
414.71 g/mol |
IUPAC-Name |
2,3-bis(4-nitrophenyl)-1H-tetrazol-1-ium;perchlorate |
InChI |
InChI=1S/C13H10N6O4.ClHO4/c20-18(21)12-5-1-10(2-6-12)16-14-9-15-17(16)11-3-7-13(8-4-11)19(22)23;2-1(3,4)5/h1-9H,(H,14,15);(H,2,3,4,5) |
InChI-Schlüssel |
POPSGTLBIDPIDC-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1N2[NH2+]C=NN2C3=CC=C(C=C3)[N+](=O)[O-])[N+](=O)[O-].[O-]Cl(=O)(=O)=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Bicyclo[2.2.2]octa-2,5,7-trien-2-amine](/img/structure/B14239585.png)




![D-Serine, O-(phenylmethyl)-N-[(phenylmethyl)sulfonyl]-](/img/structure/B14239623.png)
![Benzyl [(2S)-1-oxo-4-phenylbutan-2-yl]carbamate](/img/structure/B14239630.png)
![5-[4-(Methylamino)pent-1-en-1-yl]pyridin-3-amine](/img/structure/B14239632.png)
![(2S)-2-[[(2S)-1-(3,5-dichlorophenyl)sulfonyl-2-methylpyrrolidine-2-carbonyl]amino]-3-phenylpropanoic acid](/img/structure/B14239635.png)



![2-{[(Furan-2-yl)methyl]sulfanyl}-1,4-dihydropyrazine](/img/structure/B14239658.png)
